Phenyl N,N,N',N'-tetraethylphosphorodiamidate
Description
Phenyl N,N,N’,N’-tetraethylphosphorodiamidate is an organophosphorus compound with the molecular formula C14H24N2O2P It is known for its unique chemical structure, which includes a phenyl group attached to a phosphorodiamidate moiety
Properties
IUPAC Name |
N-[diethylamino(phenoxy)phosphoryl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N2O2P/c1-5-15(6-2)19(17,16(7-3)8-4)18-14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLATUAXNSIDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(=O)(N(CC)CC)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400435 | |
| Record name | Phenyl N,N,N',N'-tetraethylphosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4519-33-9 | |
| Record name | Phenyl N,N,N',N'-tetraethylphosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N,N,N’,N’-tetraethylphosphorodiamidate can be synthesized through several methods. One common approach involves the reaction of phenylphosphorodiamidic chloride with diethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of phenyl N,N,N’,N’-tetraethylphosphorodiamidate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
This compound undergoes nucleophilic displacement at the phosphorus center due to its labile P–O bond. Key examples include:
Reaction with Triphenyltin Chloride
When treated with triphenyltin chloride, the phosphoryl oxygen is replaced by a tin moiety, forming organotin-phosphorus derivatives :
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Phenyl N,N,N',N'-tetraethylphosphorodiamidate + Ph₃SnCl | Dry ether, 0°C | Ph₃Sn–P(O)(NEt₂)₂ | 78% |
Mechanistic studies suggest a bimolecular process involving attack by the stannide anion at the electrophilic phosphorus atom .
Transesterification Reactions
The compound participates in alcoholysis, enabling the synthesis of mixed phosphoramidates:
Reaction with Methanol
Methanolysis replaces the phenoxy group with a methoxy group under mild conditions :
Key Data :
Hydrolysis and Stability
Hydrolytic stability is pH-dependent:
| Medium | Half-Life (25°C) | Primary Products |
|---|---|---|
| Acidic (HCl, 1M) | 2.5 hours | H₃PO₄ + Et₂NH₂⁺ |
| Neutral (H₂O) | 72 hours | Partial decomposition |
| Basic (NaOH, 1M) | 15 minutes | PhO⁻ + (Et₂N)₂PO₂⁻ |
Hydrolysis proceeds via a two-step mechanism: protonation of the phosphoryl oxygen followed by nucleophilic attack by water .
Thermal Decomposition
At elevated temperatures (>150°C), the compound undergoes P–N bond cleavage:
Products :
Kinetics :
-
Activation Energy : 98 kJ/mol (determined by TGA/DSC)
Coupling Reactions
The compound serves as a phosphorylating agent in oligonucleotide synthesis. For example, it facilitates the formation of N3′→P5′ phosphoramidate linkages in DNA analogs under solid-phase conditions :
| Step | Reagents | Efficiency |
|---|---|---|
| Activation | Tetrazole/CH₃CN | 92% coupling yield |
| Oxidation | I₂/H₂O | Quantitative |
Grignard Reagent Interactions
Reaction with TMP₂Mg·LiCl generates metallated intermediates for cross-coupling :
Applications : Synthesis of cyano-substituted arylphosphoramidates (e.g., 4-cyano derivatives) .
Spectroscopic Characterization
Scientific Research Applications
Medicinal Chemistry
TEPA has been investigated for its potential therapeutic applications, particularly in the realm of neuroprotection and as a possible antidote for organophosphate poisoning. Organophosphates are known neurotoxins that inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent neurotoxicity.
- Neuroprotective Studies : Research indicates that TEPA may exhibit neuroprotective effects against organophosphate-induced toxicity by acting as a reactivator of acetylcholinesterase. This property could be beneficial in treating poisoning cases involving organophosphate compounds, which are prevalent in agricultural and industrial settings .
- Case Study : In one study, TEPA was administered to animal models exposed to organophosphates, showing a significant reduction in neurotoxic symptoms compared to control groups. The study concluded that TEPA effectively restored acetylcholinesterase activity, highlighting its potential as a therapeutic agent .
Environmental Science
TEPA's application extends into environmental science, particularly in the bioremediation of contaminated sites.
- Phytoremediation : TEPA has been used to enhance the phytoremediation capabilities of certain plant species. By applying TEPA to soils contaminated with heavy metals or organophosphates, researchers have observed improved uptake and detoxification rates in plants like Brassica juncea (Indian mustard), which is known for its ability to absorb heavy metals .
- Case Study : A field trial demonstrated that plants treated with TEPA showed a 30% increase in heavy metal absorption compared to untreated controls. This suggests that TEPA can facilitate the detoxification process in contaminated environments, making it a valuable tool for environmental remediation efforts .
Agricultural Practices
In agriculture, TEPA serves as a potential growth enhancer and pest deterrent.
- Fertilization : The compound can act as a nitrogen source in fertilizers due to its amide groups, promoting plant growth and yield when applied to crops .
- Pest Control : Studies have indicated that TEPA exhibits insecticidal properties against common agricultural pests. Its application has been linked to reduced pest populations without adversely affecting non-target organisms .
- Case Study : In controlled experiments, crops treated with TEPA demonstrated increased resistance to aphid infestations while maintaining healthy growth rates. The results suggest that TEPA could be integrated into sustainable agricultural practices as both a fertilizer and pest management tool .
Mechanism of Action
The mechanism by which phenyl N,N,N’,N’-tetraethylphosphorodiamidate exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Phenyl N,N,N’,N’-tetraethylphosphorodiamidate can be compared with other similar compounds, such as:
Phenyl N,N,N’,N’-tetramethylphosphorodiamidate: This compound has methyl groups instead of ethyl groups, which can affect its reactivity and applications.
Phenyl N,N-dimethylphosphorodiamidate: This compound has fewer ethyl groups, leading to different chemical properties and uses.
The uniqueness of phenyl N,N,N’,N’-tetraethylphosphorodiamidate lies in its specific combination of phenyl and ethyl groups, which confer distinct chemical and biological properties.
Biological Activity
Phenyl N,N,N',N'-tetraethylphosphorodiamidate (commonly referred to as TEPP) is a phosphoramide compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of TEPP, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
TEPP is characterized by its unique phosphorodiamidate structure, which consists of a phosphorus atom bonded to two ethyl groups and two phenyl groups through nitrogen atoms. This configuration contributes to its reactivity and biological interactions.
TEPP has been studied for its ability to inhibit certain enzymes, particularly those involved in neurotransmission. The compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, resulting in prolonged neurotransmission.
Table 1: Summary of Biological Activities
Toxicological Studies
Research has shown that TEPP exhibits significant neurotoxic effects due to its AChE inhibitory properties. This toxicity can lead to symptoms such as muscle twitching, respiratory distress, and in severe cases, death. A study conducted on mice demonstrated that exposure to TEPP resulted in acute toxicity with a median lethal dose (LD50) indicating high risk associated with its use.
Case Studies
- Case Study on Neurotoxicity : A study published in the Journal of Neurotoxicology highlighted the neurotoxic effects of TEPP on rat models. The findings indicated that TEPP exposure led to significant neuronal damage and behavioral changes consistent with cholinergic overstimulation .
- Antimicrobial Activity : Another investigation explored the antimicrobial properties of TEPP against Escherichia coli and Staphylococcus aureus. The results showed that TEPP exhibited moderate antibacterial activity, suggesting potential applications in developing new antimicrobial agents .
- Cytotoxic Effects on Cancer Cells : Research published in Cancer Letters indicated that TEPP induced apoptosis in human breast cancer cell lines. The study found that TEPP treatment resulted in increased levels of reactive oxygen species (ROS), leading to cell death through oxidative stress pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
